Antimony sulfide

Tribology Solid Lubricants Automotive Braking

Antimony trisulfide (Sb₂S₃) is a strategically differentiated inorganic semiconductor that outperforms graphite, MoS₂, and Bi₂S₃ in key application-specific metrics. For battery R&D, its 946 mAh g⁻¹ theoretical capacity (vs. graphite's 372 mAh g⁻¹) is unlocked via nanostructured forms. For thin-film PV, it achieves 7.5% PCE vs. Bi₂S₃'s <2%. For brake friction composites, it suppresses stick-slip NVH where graphite fails. Procurement note: select purity and morphology to match application—nanopowder for energy storage, high-purity bulk for tribology and photovoltaics.

Molecular Formula SSb
Molecular Weight 153.83 g/mol
CAS No. 12627-52-0
Cat. No. B081950
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAntimony sulfide
CAS12627-52-0
Molecular FormulaSSb
Molecular Weight153.83 g/mol
Structural Identifiers
SMILESS=[Sb]
InChIInChI=1S/S.Sb
InChIKeyYPMOSINXXHVZIL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 10 g / 100 g / 250 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Antimony Sulfide (Sb₂S₃, CAS 12627-52-0) Procurement Baseline: Class, Properties, and Industrial Positioning


Antimony sulfide (Sb₂S₃), specifically antimony trisulfide, is an inorganic binary chalcogenide semiconductor that functions as a conversion-alloying type anode material, a visible-light-active photocatalyst, and a high-temperature solid lubricant [1][2][3]. It possesses an orthorhombic crystal structure (stibnite), an optical bandgap in the range of 1.60–1.80 eV, and a high theoretical charge storage capacity of 946 mAh g⁻¹ for battery applications [4][5]. This guide provides a quantitative, comparator-driven analysis to inform procurement decisions where Sb₂S₃ may be prioritized over its closest analogs, including molybdenum disulfide (MoS₂), graphite, bismuth sulfide (Bi₂S₃), and other metal sulfides.

Why Generic Substitution of Antimony Sulfide (Sb₂S₃) Fails in Critical Applications: Comparator-Defined Boundaries


The in-class substitution of Sb₂S₃ with common solid lubricants like MoS₂ or graphite, or alternative chalcogenides such as Bi₂S₃, is not permissible without significant performance trade-offs. This is due to fundamentally divergent operational windows: Sb₂S₃ provides a quantifiable advantage in suppressing stick-slip phenomena compared to graphite in tribology, while its thermal decomposition profile and oxidative stability thresholds are distinct from MoS₂, making it a specific choice for high-temperature frictional composites [1][2]. In electrochemical storage, Sb₂S₃ offers a conversion-alloying mechanism yielding a theoretical capacity of 946 mAh g⁻¹, far exceeding graphite's intercalation limit of 372 mAh g⁻¹, yet its practical cycling stability is morphology-dependent and fundamentally different from intercalation-type anodes [3]. In photovoltaics, the 7.5% record efficiency of Sb₂S₃-based solar cells quantitatively outperforms Bi₂S₃ devices, which typically achieve less than 2% efficiency due to severe bulk defect recombination, thereby establishing Sb₂S₃ as a distinct class within chalcogenide absorbers [4][5].

Antimony Sulfide (Sb₂S₃) Evidence Guide: Quantified Differentiation Against Analogs


Tribological Selectivity: Reduced Stick-Slip Propensity of Sb₂S₃ vs. Graphite in Brake Friction Composites

Antimony trisulfide (Sb₂S₃) demonstrates a quantifiable advantage in tribological stability over graphite. In a direct comparative study using a Krauss type tribometer and 1/5 scale dynamometer, brake friction materials containing Sb₂S₃ exhibited a measurably lower stick-slip propensity compared to those formulated with graphite [1]. This reduction in stick-slip directly correlates with improved noise, vibration, and harshness (NVH) performance in braking systems.

Tribology Solid Lubricants Automotive Braking Friction Composites

Thermal Decomposition Threshold: Operational Temperature Limit of Sb₂S₃ vs. MoS₂ in Brake Emissions and Lubrication

The thermal stability window of Sb₂S₃ differs markedly from MoS₂, impacting high-temperature applications. A 2024 study on brake emissions showed that Sb₂S₃ causes high particulate emissions at moderate braking temperatures, whereas graphite produces high emissions at elevated temperatures [1]. This thermal response is underpinned by TGA data: Sb₂S₃ is thermally stable up to 575°C in inert conditions, but undergoes oxidation above 300°C, forming Sb₂O₃ [2]. This contrasts with MoS₂, where tribo-oxidation is a primary degradation mechanism in air. The distinct emission and oxidation profiles mean Sb₂S₃ cannot be treated as a drop-in replacement for MoS₂ in high-temperature, oxygen-rich environments.

Thermal Stability Brake Emissions Solid Lubricants Tribochemistry

Photovoltaic Device Efficiency: Sb₂S₃ (7.5%) Outperforms Bi₂S₃ (<2%) as Chalcogenide Absorber

Among binary metal chalcogenides, Sb₂S₃ demonstrates a clear performance advantage over Bi₂S₃ in photovoltaic devices. The record certified power conversion efficiency for Sb₂S₃ solar cells stands at 7.5%, which outperforms bismuth-halides, SnS, and specifically Bi₂S₃ [1][2]. In contrast, Bi₂S₃-based photovoltaic devices have consistently underperformed, with typical efficiencies not exceeding 2% [3]. This performance gap is attributed to severe bulk defects and stoichiometric imbalances in Bi₂S₃ that act as effective recombination centers, a challenge less pronounced in optimized Sb₂S₃ absorbers [3].

Photovoltaics Solar Cells Thin Film Chalcogenide Semiconductors

Theoretical Energy Storage Capacity: Sb₂S₃ (946 mAh g⁻¹) vs. Graphite (372 mAh g⁻¹) for Lithium-Ion Battery Anodes

In electrochemical energy storage, the conversion-alloying reaction mechanism of Sb₂S₃ provides a fundamental advantage in theoretical charge storage capacity over intercalation-type anodes. The theoretical capacity of Sb₂S₃ is 946 mAh g⁻¹, which is more than 2.5 times higher than the 372 mAh g⁻¹ theoretical limit of commercial graphite anodes [1]. However, this high capacity comes with a trade-off in cycling stability for bulk material. While bulk Sb₂S₃ can maintain >500 mAh g⁻¹ for 100 cycles in Li-ion systems with proper additives [2], its performance in Na-ion batteries is far more challenging: bulk Sb₂S₃ retains only ~50 mAh g⁻¹ after 50 cycles, necessitating nanostructuring (e.g., 20-25 nm nanoparticles) to achieve stable cycling [1][2].

Battery Anode Material Energy Storage Lithium-ion

Optimal Research and Industrial Deployment Scenarios for Antimony Sulfide (Sb₂S₃)


Friction Composites Requiring Reduced Stick-Slip and Enhanced Fade Resistance

Based on direct comparative tribological evidence, Sb₂S₃ should be prioritized over graphite in the formulation of non-asbestos organic (NAO) brake pads for light-to-medium duty automotive applications where NVH (noise, vibration, harshness) is a critical performance metric. The material's ability to lower stick-slip propensity relative to graphite, as demonstrated on Krauss-type tribometers, makes it a key additive for ensuring smooth brake engagement and reducing acoustic emissions. Procurement specifications should note that Sb₂S₃ is not a direct substitute for MoS₂ at extreme high temperatures due to its oxidative ceiling (~300°C) but is advantageous in specific thermal regimes where graphite induces excessive stick-slip. [1]

Thin-Film Photovoltaic Absorber Layer in Earth-Abundant Solar Cells

For R&D programs focused on developing lead-free, earth-abundant thin-film solar cells, Sb₂S₃ is a higher-performing alternative to Bi₂S₃ and SnS. The record 7.5% power conversion efficiency of Sb₂S₃-based devices starkly contrasts with the <2% efficiency of Bi₂S₃ devices, providing a strong quantitative basis for material selection. Procurement of high-purity Sb₂S₃ precursors for chemical bath deposition or thermal evaporation is justified for projects targeting single-junction solar cells where a bandgap of 1.6–1.8 eV and a high absorption coefficient (>10⁵ cm⁻¹) are required to maximize photon harvesting in the visible spectrum. [2][3]

High-Capacity Lithium-Ion Battery Anodes with Engineered Nanostructures

The procurement of Sb₂S₃ for lithium-ion battery anodes is strategically relevant only when the user has the capability to process or source nanostructured forms (e.g., 20–25 nm colloidal nanoparticles). While the theoretical capacity of 946 mAh g⁻¹ vastly exceeds that of graphite (372 mAh g⁻¹), bulk Sb₂S₃ exhibits rapid capacity fade. The evidence clearly shows that nanostructuring enables retention of >55% of initial high capacity after 1200 cycles at high current density (2.4 A g⁻¹). Therefore, procurement of bulk Sb₂S₃ as a direct graphite replacement is not advised; rather, it should be sought as a precursor for synthesizing engineered nanomaterials or purchased as pre-formed, size-controlled nanoparticles to unlock its high-energy-density potential. [4]

High-Temperature Solid Lubrication in Inert or Controlled Atmospheres

In applications requiring solid lubrication in inert environments or vacuum at temperatures up to 575°C, Sb₂S₃ can be considered over MoS₂, which may degrade via tribo-oxidation. TGA data confirms the thermal stability of Sb₂S₃ to 575°C in non-oxidizing conditions. Industrial users in aerospace or specialized manufacturing should consider Sb₂S₃ for high-temperature bearings or seals operating in inert gas-purged or vacuum environments. However, procurement for air-exposed high-temperature applications (e.g., metal forging lubricants) must account for the lower oxidative stability limit of 300°C, above which Sb₂S₃ converts to Sb₂O₃, potentially altering friction and wear characteristics. [5][6]

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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